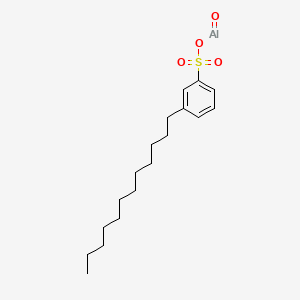
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is a chemical compound with the molecular formula C18H30AlO4S. . This compound is characterized by the presence of an aluminum atom coordinated with a dodecylbenzenesulfonate ligand and an oxo group.
Méthodes De Préparation
The synthesis of aluminum, (dodecylbenzenesulfonato-kappaO)oxo- typically involves the reaction of aluminum salts with dodecylbenzenesulfonic acid. The reaction conditions often include the use of solvents such as water or organic solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and controlled environments to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum center to a lower oxidation state.
Substitution: The dodecylbenzenesulfonate ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of aluminum, (dodecylbenzenesulfonato-kappaO)oxo- involves its interaction with molecular targets such as enzymes and cell membranes. The dodecylbenzenesulfonate ligand can disrupt cell membranes, leading to antimicrobial effects. The aluminum center can also interact with various biological molecules, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar compounds to aluminum, (dodecylbenzenesulfonato-kappaO)oxo- include:
Aluminum, (octylbenzenesulfonato-kappaO)oxo-: This compound has a shorter alkyl chain compared to dodecylbenzenesulfonate, leading to different physical and chemical properties.
Aluminum, (dodecylsulfato-kappaO)oxo-: This compound has a sulfate group instead of a sulfonate group, which affects its reactivity and applications.
Aluminum, (dodecylbenzenesulfonato-kappaO)hydroxo-: This compound has a hydroxyl group instead of an oxo group, leading to different chemical behavior.
Aluminum, (dodecylbenzenesulfonato-kappaO)oxo- is unique due to its specific ligand structure and the presence of an oxo group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
68443-80-1 |
|---|---|
Formule moléculaire |
C18H29AlO4S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
oxoalumanyl 3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Al.O/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);;/q;+1;/p-1 |
Clé InChI |
YCVCMEAKJYCUQT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O[Al]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


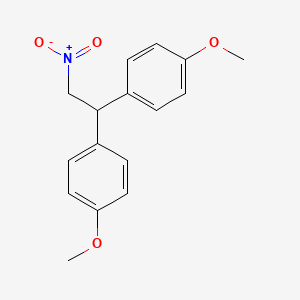

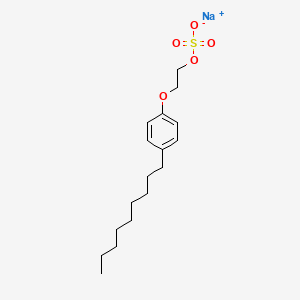
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
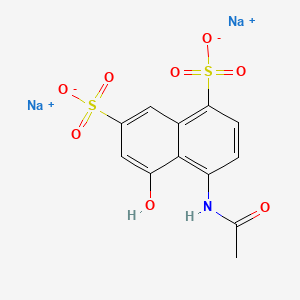
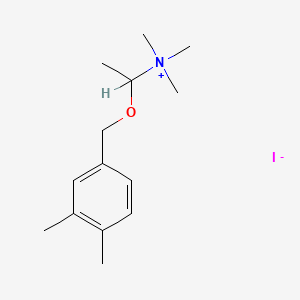
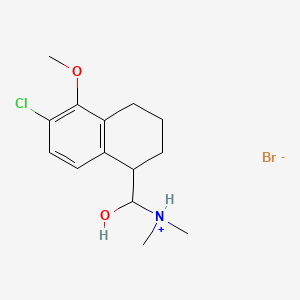
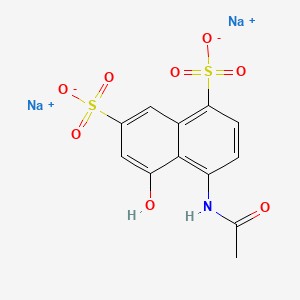
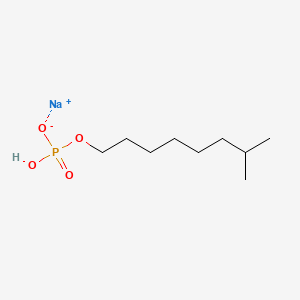
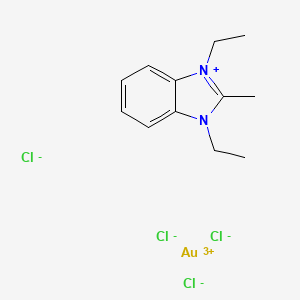
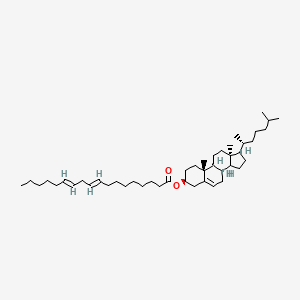
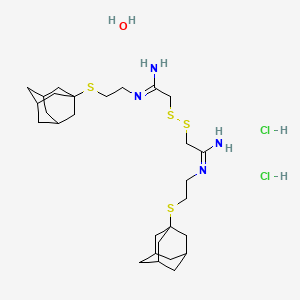

![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
